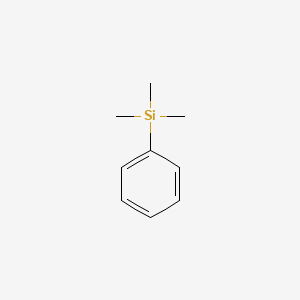

Phenyltrimethylsilane

Description

The exact mass of the compound Trimethyl(phenyl)silane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96828. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

trimethyl(phenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14Si/c1-10(2,3)9-7-5-4-6-8-9/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXFSUVJPEQYUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6061109 | |

| Record name | Phenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

768-32-1 | |

| Record name | (Trimethylsilyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=768-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyltrimethylsilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyltrimethylsilane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96828 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, (trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phenyltrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6061109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyltrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.083 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENYLTRIMETHYLSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX1SG1Q5YP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Phenyltrimethylsilane (CAS 768-32-1): A Comprehensive Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Phenyltrimethylsilane, also known as (Trimethylsilyl)benzene, is an organosilicon compound with the chemical formula C₆H₅Si(CH₃)₃. It is a versatile and important intermediate in organic synthesis, finding applications in pharmaceuticals, materials science, and as a protecting group in complex molecular assemblies. This guide provides a detailed overview of its core properties, spectral characteristics, synthesis protocols, and safety information, presented in a format tailored for technical professionals.

Core Properties and Specifications

This compound is a colorless liquid characterized by its stability under inert conditions and its miscibility with many organic solvents.[1] Its fundamental physicochemical properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 768-32-1 | [1][2] |

| Molecular Formula | C₉H₁₄Si | [1][2] |

| Molecular Weight | 150.29 g/mol | [1][2] |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Density | 0.873 g/mL at 25 °C | [1][3] |

| Boiling Point | 168-170 °C | [1][3] |

| Melting Point | 166-169 °C (Note: Likely a typo in source, refers to boiling range) | [1][4] |

| Refractive Index (n²⁰/D) | 1.491 | [1][3] |

| Flash Point | 40 °C (104 °F) - closed cup | [3][5] |

| Solubility | Not miscible or difficult to mix with water | [1][5] |

| InChI Key | KXFSUVJPEQYUGN-UHFFFAOYSA-N | [5] |

| SMILES | C--INVALID-LINK--(C)c1ccccc1 | [3] |

Safety and Handling

This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from ignition sources. It can cause skin and serious eye irritation.[6] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and lab coats, should be worn.[7]

Table 2: GHS Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement |

| Flammable liquids | GHS02 | Danger | H226: Flammable liquid and vapor |

| Serious eye damage/irritation | GHS05 | Danger | H318: Causes serious eye damage |

| Skin corrosion/irritation | GHS07 | Warning | H315: Causes skin irritation |

| Hazardous to the aquatic environment, long-term hazard | None | No signal word | H413: May cause long lasting harmful effects to aquatic life |

Data aggregated from multiple sources indicating varying classifications. The most stringent classifications are presented.[2][3][8]

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7] It is incompatible with strong oxidizing agents, acids, and alcohols.[6][7]

Spectral Data Analysis

The structural identity of this compound is confirmed through various spectroscopic techniques. The key spectral data are summarized below.

Table 3: Summary of Spectral Data

| Technique | Key Peaks / Shifts (δ) | Conditions | Reference(s) |

| ¹H NMR | δ ≈ 7.45 (m, 2H, Ar-H), δ ≈ 7.26 (m, 3H, Ar-H), δ ≈ 0.19 (s, 9H, Si-(CH₃)₃) | 400 MHz, CDCl₃ | [1] |

| ¹³C NMR | δ ≈ 140.0 (Ar-C, quat.), 133.5 (Ar-CH), 128.5 (Ar-CH), 127.8 (Ar-CH), -1.2 (Si-CH₃) | CDCl₃ | [8][9] |

| Infrared (IR) | ~1250 cm⁻¹ (Si-CH₃ deformation), ~840 cm⁻¹, ~755 cm⁻¹ (Si-C stretch) | Liquid Film | [6] |

| Mass Spec. (MS) | m/z 135 (M-CH₃)⁺ (base peak), 150 (M)⁺ | Electron Ionization (EI), 75 eV | [8] |

Experimental Protocols: Synthesis

This compound can be synthesized via several routes. The two most common methods, the Grignard reaction and a nickel-catalyzed cross-coupling, are detailed below.

Protocol 1: Synthesis via Grignard Reaction

This is a classic and widely used method for forming the silicon-phenyl bond. It involves the reaction of a phenyl Grignard reagent with trimethylchlorosilane.

Methodology:

-

Apparatus Setup: A three-necked, flame-dried, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be scrupulously dry.[10]

-

Grignard Reagent Formation: Magnesium turnings are placed in the flask. A small crystal of iodine can be added to help initiate the reaction. A solution of bromobenzene in anhydrous diethyl ether or THF is placed in the dropping funnel. A small portion of the bromobenzene solution is added to the magnesium. The reaction is initiated, which is evident by bubbling and the formation of a cloudy gray solution. The remaining bromobenzene solution is then added dropwise at a rate that maintains a gentle reflux.[11]

-

Reaction with Trimethylchlorosilane: After the Grignard reagent formation is complete, the flask is cooled in an ice bath. A solution of trimethylchlorosilane in anhydrous ether is added dropwise from the dropping funnel. The reaction is typically exothermic.

-

Work-up: After the addition is complete, the reaction mixture is stirred (e.g., for 1 hour at room temperature or gentle reflux). The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium (B1175870) chloride.

-

Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) or magnesium sulfate, and filtered. The solvent is removed by rotary evaporation. The crude product is purified by fractional distillation under atmospheric or reduced pressure to yield pure this compound.[12]

Protocol 2: Nickel-Catalyzed Cross-Coupling

This method provides an alternative route using a nickel catalyst to couple a phenylboronic acid ester with an iodosilane.[8]

Methodology: [8]

-

Catalyst Preparation: In a reaction tube under an inert atmosphere, bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂), a 1M solution of triethylaluminum in hexane, and toluene are combined and stirred at room temperature for approximately 5 minutes.

-

Initial Reaction: To the prepared catalyst solution, phenylboronic acid pinacol ester, triethylamine, and an internal standard (e.g., mesitylene) are added. The mixture is heated to 90 °C and stirred for 30 minutes.

-

Silylation: The mixture is allowed to cool to room temperature. Trimethyliodosilane is then added.

-

Final Reaction: The reaction mixture is heated again to 90 °C and maintained for 24 hours.

-

Analysis: The yield of trimethylphenylsilane can be determined by gas chromatography (GC) against the internal standard. The product identity is confirmed by ¹H and ²⁹Si NMR spectroscopy.[8]

Applications in Synthesis

This compound is a valuable reagent in organic chemistry. Its primary uses include:

-

Aryl Group Source: It serves as a source of the phenyl group in various cross-coupling reactions.

-

Protecting Group: The trimethylsilyl (B98337) (TMS) group can be used to protect certain functional groups.

-

Intermediate for Pharmaceuticals and Fine Chemicals: It is a key building block in the synthesis of more complex molecules.[1][13]

-

Precursor to Polymers: Used in the production of silicone polymers and resins.[1]

References

- 1. This compound(768-32-1) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. researchgate.net [researchgate.net]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Silane, phenyl- [webbook.nist.gov]

- 8. This compound(768-32-1) 13C NMR spectrum [chemicalbook.com]

- 9. This compound | C9H14Si | CID 69849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. sdbidoon.com [sdbidoon.com]

- 13. benchchem.com [benchchem.com]

Phenyltrimethylsilane molecular weight and formula

An In-depth Technical Guide to Phenyltrimethylsilane

For researchers, scientists, and drug development professionals, this compound is a versatile organosilicon compound with significant applications in organic synthesis. This guide provides a comprehensive overview of its core properties, synthesis, and reactivity.

Core Molecular Data

This compound is an organosilicon compound characterized by a phenyl group bonded to a trimethylsilyl (B98337) group.[1] Its fundamental molecular properties are summarized below.

| Property | Value | Citations |

| Molecular Formula | C₉H₁₄Si | [1][2][3][4] |

| Molecular Weight | 150.29 g/mol | [1][2][3][4] |

| CAS Number | 768-32-1 | [1][3] |

| Appearance | Clear, colorless to slightly green liquid | [1] |

| Boiling Point | 168-170 °C | [1] |

| Density | 0.873 g/mL at 25 °C | [1] |

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the reaction of a phenylboronic acid pinacol (B44631) ester with trimethyliodosilane. This method provides a high yield of the desired product.

Experimental Protocol: Synthesis via Phenylboronic Acid Pinacol Ester

This protocol details a specific experimental procedure for the synthesis of this compound.

Materials:

-

bis(tricyclohexylphosphine)nickel(II) dichloride (NiCl₂(PCy₃)₂)

-

1 M triethylaluminum (B1256330) hexane (B92381) solution

-

Toluene

-

Phenylboronic acid pinacol ester

-

Triethylamine

-

Mesitylene (B46885) (internal standard)

-

Trimethyliodosilane

Procedure:

-

Catalyst Preparation: In a test tube equipped with a Young valve, add 14 mg (0.020 mmol) of NiCl₂(PCy₃)₂. To this, add 50 μL (0.050 mmol) of 1 M triethylaluminum hexane solution and 2 mL of toluene. Stir the resulting mixture at room temperature for 5 minutes to form the catalyst solution.[2]

-

Reaction Mixture Preparation: To the catalyst solution, add 224.5 mg (1.10 mmol) of phenylboronic acid pinacol ester, 280 μL (2.0 mmol) of triethylamine, and 70 μL of mesitylene (0.50 mmol) as an internal standard. Stir the mixture at 90 °C for 30 minutes.[2]

-

Silylation: After cooling the mixture, add 138 μL (1.0 mmol) of trimethyliodosilane.[2]

-

Reaction: Heat the final reaction mixture at 90 °C for 24 hours.[2]

-

Product Isolation: The resulting product is trimethylphenylsilane, which can be obtained in a yield of approximately 91%.[2]

Purification:

The synthesized this compound can be purified by fractional distillation at either atmospheric or reduced pressure.[5]

Key Reactions and Methodologies

This compound is a valuable reagent in several key organic reactions, primarily due to the reactivity of the silicon-carbon bond and the influence of the trimethylsilyl group on the phenyl ring.

Electrophilic Aromatic Substitution

The trimethylsilyl group is an activating group, directing incoming electrophiles to the ortho and para positions of the phenyl ring.[1] This is due to the electron-donating effect of the trimethylsilyl group, which enhances the ring's reactivity towards electrophiles.[1]

General Experimental Considerations:

-

Reaction Conditions: Electrophilic aromatic substitution reactions are typically carried out in the presence of a catalyst.[6]

-

Mechanism: The reaction proceeds through the formation of a positively charged intermediate called an arenium ion or sigma complex.[7] The aromatic ring attacks the electrophile, leading to the formation of this delocalized carbocation.[7] A subsequent deprotonation step restores the aromaticity of the ring.[7]

Nucleophilic Substitution

This compound can participate in nucleophilic substitution reactions, where it can act as a silylating agent.[1] These reactions often involve the cleavage of the silicon-carbon bond.

General Experimental Considerations:

-

Mechanism: The mechanism of nucleophilic aromatic substitution can differ from Sₙ1 and Sₙ2 reactions. A common pathway is the addition-elimination mechanism, which involves the formation of a resonance-stabilized carbanion known as a Meisenheimer complex.[8] The reaction is initiated by the addition of a nucleophile to the aromatic ring. The subsequent elimination of a leaving group restores the aromaticity of the ring.

-

Reagents: A variety of strong nucleophiles can be employed in these reactions.[9]

Applications in Research and Development

This compound serves as a critical intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][10] Its utility in forming new carbon-silicon bonds and its role in various coupling reactions make it a valuable tool for medicinal chemists and researchers in drug development.[1][11] Furthermore, it is used in the production of silicone polymers and resins.[1]

References

- 1. Buy this compound | 768-32-1 [smolecule.com]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. This compound | 768-32-1 [chemicalbook.com]

- 6. longdom.org [longdom.org]

- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 10. gelest.com [gelest.com]

- 11. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Synthesis of Phenyltrimethylsilane from Chlorotrimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing phenyltrimethylsilane from chlorotrimethylsilane (B32843). This compound is a versatile organosilicon compound widely utilized as a stable phenyl anion equivalent and a protecting group in organic synthesis, making it a valuable reagent in the development of novel pharmaceuticals and complex molecules. This document details the two principal methods for its synthesis: the Grignard reaction and the Wurtz-Fittig reaction. Each method is presented with detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and workflows to facilitate practical application in a laboratory setting.

Grignard Reaction Synthesis

The Grignard reaction is a robust and widely used method for the formation of carbon-carbon and carbon-heteroatom bonds. In the synthesis of this compound, this involves the reaction of a phenyl Grignard reagent, typically phenylmagnesium bromide, with chlorotrimethylsilane.

Reaction Pathway and Mechanism

The reaction proceeds via a nucleophilic attack of the carbanionic phenyl group of the Grignard reagent on the electrophilic silicon atom of chlorotrimethylsilane. The magnesium halide salt is formed as a byproduct.

Caption: Grignard reaction pathway for this compound synthesis.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of similar organosilanes. All glassware should be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Iodine crystal (as initiator)

-

Chlorotrimethylsilane

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Phenylmagnesium Bromide:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.

-

Add a small crystal of iodine to activate the magnesium.

-

Prepare a solution of bromobenzene in anhydrous diethyl ether or THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings. The reaction is initiated by gentle warming, and the disappearance of the iodine color indicates the formation of the Grignard reagent.

-

Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of phenylmagnesium bromide.

-

-

Reaction with Chlorotrimethylsilane:

-

Cool the freshly prepared phenylmagnesium bromide solution in an ice bath.

-

Add chlorotrimethylsilane dropwise to the stirred, cooled Grignard reagent. A vigorous exothermic reaction will occur. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

The crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | 80-90% | [1] |

| Reaction Temperature | 0 °C to room temperature | General Grignard conditions |

| Reaction Time | 2-4 hours | General Grignard conditions |

| Boiling Point of Product | 168-170 °C | [2] |

Wurtz-Fittig Reaction Synthesis

The Wurtz-Fittig reaction provides an alternative route to this compound, involving the coupling of an aryl halide (chlorobenzene), an alkyl halide (chlorotrimethylsilane), and sodium metal in a dry, inert solvent.[3]

Reaction Pathway and Mechanism

The mechanism of the Wurtz-Fittig reaction is thought to involve the formation of organosodium intermediates or radical species. The aryl halide and alkyl halide react with sodium metal to form a new carbon-silicon bond.[3][4]

Caption: Wurtz-Fittig reaction for this compound synthesis.

Experimental Protocol

This is a general procedure for the Wurtz-Fittig reaction adapted for the synthesis of organosilicon compounds. This reaction is highly exothermic and requires careful control of the reaction temperature.

Materials:

-

Sodium metal, freshly cut

-

Anhydrous toluene (B28343) or xylene

-

Chlorobenzene

-

Chlorotrimethylsilane

-

Anhydrous diethyl ether (for initiation, if necessary)

Procedure:

-

Reaction Setup:

-

In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place freshly cut sodium metal in anhydrous toluene or xylene.

-

Heat the mixture to the melting point of sodium and stir vigorously to create a fine dispersion of sodium.

-

Allow the mixture to cool to room temperature while continuing to stir.

-

-

Reaction:

-

Prepare a mixture of chlorobenzene and chlorotrimethylsilane in the dropping funnel.

-

Add a small amount of the halide mixture to the sodium dispersion. The reaction may require gentle heating or the addition of a small amount of anhydrous diethyl ether to initiate.

-

Once the reaction begins, add the remaining halide mixture dropwise at a rate that maintains a controllable reflux.

-

After the addition is complete, continue to stir and reflux the mixture for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and carefully add ethanol (B145695) to destroy any unreacted sodium.

-

Add water to dissolve the sodium chloride byproduct.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water.

-

Dry the organic layer over anhydrous calcium chloride.

-

Filter and remove the solvent by distillation.

-

The crude this compound is then purified by fractional distillation.

-

Quantitative Data

| Parameter | Value | Reference |

| Typical Yield | Moderate to good (can be variable) | [3][5] |

| Reaction Temperature | Refluxing toluene or xylene | General Wurtz-Fittig conditions |

| Reaction Time | Several hours | General Wurtz-Fittig conditions |

| Side Products | Biphenyl, hexamethyldisilane | [6] |

Spectroscopic Data of this compound

Accurate characterization of the synthesized this compound is crucial. The following tables summarize the key spectroscopic data for this compound.

NMR Spectroscopy

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

| ¹H | 7.55 - 7.51 | m (2H, ortho) | CDCl₃ | [7] |

| 7.38 - 7.34 | m (3H, meta, para) | CDCl₃ | [7] | |

| 0.29 | s (9H, Si(CH₃)₃) | CDCl₃ | [7] | |

| ¹³C | 138.8 | s (C-Si) | CDCl₃ | [8] |

| 133.7 | s (ortho-C) | CDCl₃ | [8] | |

| 128.9 | s (para-C) | CDCl₃ | [8] | |

| 127.8 | s (meta-C) | CDCl₃ | [8] | |

| -1.1 | s (Si(CH₃)₃) | CDCl₃ | [8] |

Mass Spectrometry (Electron Ionization)

| m/z | Relative Intensity (%) | Assignment | Reference |

| 150 | 25 | [M]⁺ | [9] |

| 135 | 100 | [M - CH₃]⁺ | [9] |

| 105 | 10 | [C₆H₅Si]⁺ | [9] |

| 77 | 15 | [C₆H₅]⁺ | [9] |

| 73 | 30 | [(CH₃)₃Si]⁺ | [9] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

Both the Grignard and Wurtz-Fittig reactions are effective methods for the synthesis of this compound from chlorotrimethylsilane. The Grignard reaction generally offers higher yields and is often the preferred method due to its reliability and milder reaction conditions. The Wurtz-Fittig reaction, while a viable alternative, can be more challenging to control and may lead to a higher proportion of side products. The choice of method will depend on the specific requirements of the synthesis, including scale, available starting materials, and desired purity of the final product. The detailed protocols and data provided in this guide are intended to assist researchers in the successful synthesis and characterization of this important organosilicon reagent.

References

- 1. US7456308B2 - Grignard processes with improved yields of diphenylchlorosilanes as products - Google Patents [patents.google.com]

- 2. Buy this compound | 768-32-1 [smolecule.com]

- 3. Wurtz–Fittig reaction - Wikipedia [en.wikipedia.org]

- 4. lscollege.ac.in [lscollege.ac.in]

- 5. Wurtz fittig reaction mechanism [unacademy.com]

- 6. youtube.com [youtube.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | C9H14Si | CID 69849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

Phenyltrimethylsilane: A Comprehensive Technical Guide to its Chemical Compatibility and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylsilane (PhSiMe₃) is a versatile organosilicon compound widely utilized in organic synthesis and materials science. Its unique combination of a phenyl group and a trimethylsilyl (B98337) moiety confers a distinct reactivity profile, making it a valuable reagent and intermediate in a diverse array of chemical transformations. This technical guide provides an in-depth analysis of the chemical compatibility and reactivity of this compound, offering a critical resource for researchers, scientists, and professionals in drug development. The information presented herein is intended to facilitate a deeper understanding of its chemical behavior, enabling its effective and safe application in the laboratory and beyond.

Physicochemical Properties

This compound is a colorless liquid with a characteristic odor. Its fundamental physicochemical properties are summarized in the table below, providing essential data for its handling and use in various experimental setups.[1][2]

| Property | Value | Reference |

| CAS Number | 768-32-1 | [3] |

| Molecular Formula | C₉H₁₄Si | [1][3] |

| Molecular Weight | 150.29 g/mol | [1][3] |

| Boiling Point | 168-170 °C | [1][2] |

| Melting Point | -26 °C | [2] |

| Density | 0.873 g/mL at 25 °C | [1][2] |

| Refractive Index (n²⁰/D) | 1.491 | [2] |

| Solubility | Insoluble in water.[2] Soluble in common organic solvents. | |

| Flash Point | 44 °C (111 °F) | [2] |

Chemical Stability and Incompatibility

This compound exhibits moderate stability, and its reactivity is significantly influenced by the surrounding chemical environment. Understanding its stability profile and potential incompatibilities is crucial for safe handling and for designing robust synthetic protocols.

Hydrolytic Stability

The silicon-carbon bond in this compound is susceptible to cleavage under certain conditions, particularly in the presence of water. The rate of hydrolysis is highly dependent on pH and temperature.

-

Acidic Conditions (pH 5): this compound is relatively stable, with a hydrolysis half-life of approximately 14.44 days.[1]

-

Neutral Conditions (pH 7): Its stability decreases significantly, with the half-life reducing to 1.60 days.[1]

-

Alkaline Conditions (pH 9): Rapid degradation occurs, with hydrolysis being nearly complete within 25 minutes.[1] The degradation mechanism involves a nucleophilic attack by hydroxide (B78521) ions on the silicon atom.[1]

The rate of hydrolysis also increases with temperature, approximately doubling for every 10°C rise.[1]

Incompatible Materials

This compound should be handled with care and stored away from the following classes of compounds to prevent potentially hazardous reactions:

-

Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

-

Strong Acids: Can promote cleavage of the silicon-carbon bond.

-

Strong Bases: As noted above, bases catalyze the hydrolysis of the Si-C bond.

-

Water/Moisture: Reacts to liberate flammable vapors. It is moisture-sensitive and should be stored under a dry, inert atmosphere.

Reactivity Profile

This compound participates in a wide range of chemical reactions, making it a valuable tool for synthetic chemists. The following sections detail its reactivity in key transformations.

Electrophilic Aromatic Substitution

The trimethylsilyl group is an effective directing group in electrophilic aromatic substitution reactions. It directs incoming electrophiles to the para position and can be subsequently removed, making it a useful "traceless" activating and directing group.

Nitrosodesilylation: A key example is the nitrosodesilylation reaction, which often serves as an intermediate step towards nitrodesilylation. The reaction of this compound with nitric acid in acetic anhydride (B1165640) can be controlled to favor nitrosodesilylation.[1]

Experimental Protocol: Nitrosodesilylation of this compound [1]

-

Reagents: this compound, nitric acid, acetic anhydride.

-

Procedure: A mixture of nitric acid and acetic anhydride is prepared. For dominant nitrosodesilylation, the mixture is briefly heated to 100°C and then cooled to 15°C before the addition of this compound.

-

Observation: This pre-heating step significantly increases the ratio of nitrodesilylation to nitration products to 90:1. Without pre-heating, the ratio drops to 0.64:1.[1]

-

Work-up: The reaction is quenched with water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. Purification is typically achieved by chromatography.

Cross-Coupling Reactions

This compound and its derivatives can participate in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling, providing a less toxic alternative to organotin and organoboron reagents.[4] In these reactions, the silicon-carbon bond is activated, typically by a fluoride (B91410) source or a base, to facilitate transmetalation to the palladium center.

Experimental Protocol: Hiyama Cross-Coupling of Phenyltrimethoxysilane (B147435) with an Aryl Halide [4]

-

Reagents: Aryl halide (e.g., bromobenzene), phenyltrimethoxysilane, palladium(II) chloride (PdCl₂), tetrabutylammonium (B224687) fluoride (TBAF), and toluene (B28343).

-

Procedure: Under an inert atmosphere, the aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (0.025 mmol), and TBAF·3H₂O (1.0 mmol) are combined in toluene (3 mL).

-

Reaction Conditions: The mixture is heated at 100 °C for 10 hours.

-

Work-up: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to yield the biaryl product.

Reductive Alkylation and Amination

Phenylsilanes, including derivatives of this compound, can act as reducing agents in reductive alkylation and amination reactions. These reactions offer a powerful method for the formation of C-O and C-N bonds.

Experimental Protocol: Reductive Amination of an Aldehyde with an Amine using Phenylsilane (B129415) [5][6]

-

Reagents: Aldehyde, primary or secondary amine, phenylsilane, and a catalyst such as dibutyltin (B87310) dichloride.

-

Procedure: The aldehyde, amine, and phenylsilane are mixed in a suitable solvent. The catalyst is then added.

-

Reaction Conditions: The reaction is typically stirred at room temperature until completion.

-

Work-up: The reaction is quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The crude product is then purified by chromatography or distillation.

Staudinger Reduction

While this compound itself is not directly used in the classical Staudinger reduction, the principles of silicon-based reducing agents are relevant. The Staudinger reduction is a mild method for the conversion of azides to amines using a phosphine (B1218219), such as triphenylphosphine.[7][8] The reaction proceeds via the formation of a phosphazide (B1677712) intermediate, which then eliminates dinitrogen to form an iminophosphorane. Subsequent hydrolysis yields the amine and a phosphine oxide.[8]

Quantitative Data Summary

The following tables summarize key quantitative data for various reactions involving this compound and related compounds.

Table 1: Hydrolysis Half-life of this compound at Different pH Values [1]

| pH | Half-life |

| 5 | 14.44 days |

| 7 | 1.60 days |

| 9 | ~25 minutes |

Table 2: Hiyama Cross-Coupling of Phenyltrimethoxysilane with Various Aryl Bromides [4]

| Aryl Bromide | Product | Yield (%) |

| 4-Bromoanisole | 4-Methoxybiphenyl | 95 |

| 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| Bromobenzene | Biphenyl | 90 |

| 4-Bromobenzonitrile | 4-Cyanobiphenyl | 88 |

| 1-Bromo-4-fluorobenzene | 4-Fluorobiphenyl | 93 |

Visualizing Reaction Pathways and Workflows

To further elucidate the chemical transformations discussed, the following diagrams, generated using the DOT language, illustrate key reaction mechanisms and experimental workflows.

Caption: Base-catalyzed hydrolysis of this compound.

Caption: Hiyama cross-coupling experimental workflow.

Caption: Mechanism of the Staudinger reduction.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and utility in a broad spectrum of organic transformations. Its stability is markedly dependent on pH and temperature, with notable susceptibility to hydrolysis under basic conditions. The compound's participation in electrophilic aromatic substitution, cross-coupling reactions, and as a precursor to reducing agents underscores its importance in synthetic chemistry. A thorough understanding of its chemical compatibility, reactivity, and the specific protocols for its use, as detailed in this guide, is essential for its effective and safe implementation in research and development, particularly within the pharmaceutical industry. The provided data and reaction pathways offer a foundational resource for chemists seeking to leverage the unique properties of this compound in their synthetic endeavors.

References

- 1. Buy this compound | 768-32-1 [smolecule.com]

- 2. This compound | 768-32-1 [chemicalbook.com]

- 3. This compound | C9H14Si | CID 69849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. Phenylsilane [organic-chemistry.org]

- 6. Direct reductive amination of aldehydes and ketones using phenylsilane: catalysis by dibutyltin dichloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Staudinger Reaction [organic-chemistry.org]

- 8. Staudinger reaction - Wikipedia [en.wikipedia.org]

Phenyltrimethylsilane: An In-depth Technical Guide to its Hydrolytic Stability at Different pH Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolytic stability of phenyltrimethylsilane across a range of pH conditions. This compound is a versatile organosilicon compound utilized as an intermediate in the synthesis of pharmaceuticals and fine chemicals, as well as in the production of silicone polymers and resins. A thorough understanding of its stability in aqueous environments is critical for its effective application and for predicting its environmental fate. This document details the kinetics of its degradation, the underlying reaction mechanisms, and provides practical experimental protocols for its analysis.

Core Concepts: Hydrolysis of this compound

The hydrolytic stability of this compound is markedly dependent on the pH of the solution. The degradation process primarily involves the cleavage of the silicon-carbon bond, a reaction that is catalyzed by both acids and bases.

Under acidic conditions , the hydrolysis rate is generally slower. The reaction is thought to be initiated by the protonation of the phenyl group, making the silicon center more susceptible to nucleophilic attack by water.

In neutral to slightly acidic environments (pH 5-7) , the stability of this compound decreases as the pH approaches neutral.

Under alkaline conditions (pH > 7) , the hydrolysis of this compound is significantly accelerated. The degradation mechanism involves a direct nucleophilic attack by hydroxide (B78521) ions on the silicon atom. This process leads to the formation of a pentacoordinate silicon intermediate, which facilitates the cleavage of the silicon-phenyl bond.

The overall degradation follows first-order kinetics under a variety of conditions. The primary hydrolysis products are trimethylsilanol (B90980) and benzene.

Quantitative Data on Hydrolytic Stability

The rate of hydrolysis of this compound is quantitatively expressed by its half-life (t½), which is the time required for half of the initial concentration of the compound to degrade. The following table summarizes the hydrolytic half-life of this compound at different pH values.

| pH | Half-life (t½) | Temperature (°C) | Reference |

| 5 | 14.44 days | Not Specified | |

| 7 | 1.60 days | Not Specified | |

| 9 | ~25 minutes (nearly complete hydrolysis) | Not Specified |

Experimental Protocols for Studying Hydrolytic Stability

The following are detailed methodologies for key experiments to determine the hydrolytic stability of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for Kinetic Analysis

This method allows for the direct measurement of the decrease in this compound concentration over time.

Materials:

-

This compound

-

Buffer solutions (pH 5, 7, and 9)

-

Organic solvent for extraction (e.g., hexane, ethyl acetate)

-

Internal standard (e.g., dodecane)

-

Anhydrous sodium sulfate

-

GC-MS instrument with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Reaction Setup:

-

Prepare stock solutions of this compound in a water-miscible solvent (e.g., acetonitrile) to aid dissolution.

-

In separate temperature-controlled reaction vessels, add a known volume of the appropriate buffer solution (pH 5, 7, or 9).

-

Initiate the hydrolysis reaction by adding a small aliquot of the this compound stock solution to each buffer, achieving a known initial concentration.

-

-

Sampling:

-

At predetermined time intervals, withdraw an aliquot of the reaction mixture.

-

-

Sample Preparation for GC-MS Analysis:

-

Immediately quench the reaction by adding the aliquot to a vial containing a known volume of an organic extraction solvent and the internal standard.

-

Vortex the mixture vigorously to extract the this compound into the organic layer.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Transfer the dried organic extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injector: Splitless mode, 250 °C.

-

Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

-

Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 40-300.

-

-

Data Analysis:

-

Quantify the peak area of this compound relative to the internal standard.

-

Plot the natural logarithm of the concentration of this compound versus time.

-

The slope of the resulting linear plot will be the negative of the first-order rate constant (k).

-

Calculate the half-life using the equation: t½ = 0.693 / k.

-

Titration Method for Monitoring Hydrolysis

This method is suitable for monitoring the acid-catalyzed hydrolysis of this compound by titrating the produced acid.

Materials:

-

This compound

-

Acidic solution (e.g., 0.1 M HCl) as the reaction medium and catalyst.

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M).

-

Phenolphthalein (B1677637) indicator.

-

Ice-cold water to quench the reaction.

Procedure:

-

Reaction Setup:

-

In a flask, mix a known volume of the acidic solution with a known amount of this compound. Start a timer immediately.

-

-

Titration at Time Zero (t=0):

-

Immediately withdraw an aliquot of the reaction mixture and add it to a flask containing ice-cold water to stop the reaction.

-

Add a few drops of phenolphthalein indicator and titrate with the standardized NaOH solution until a faint pink color persists. Record this initial volume of NaOH (V₀).

-

-

Titration at Subsequent Time Intervals:

-

At regular time intervals (e.g., every 15, 30, 60 minutes), withdraw identical aliquots of the reaction mixture, quench in ice-cold water, and titrate with the NaOH solution. Record the volume of NaOH used at each time point (Vₜ).

-

-

Titration at Infinite Time (V∞):

-

To determine the volume of NaOH required for complete hydrolysis, heat a separate aliquot of the reaction mixture in a sealed container in a water bath to drive the reaction to completion. Cool the sample and then titrate with the NaOH solution. Record this volume (V∞).

-

-

Data Analysis:

-

The progress of the reaction is followed by the increase in the volume of NaOH required for neutralization.

-

Plot log(V∞ - Vₜ) versus time.

-

The slope of the resulting linear plot will be equal to -k / 2.303, where k is the first-order rate constant.

-

Calculate the half-life using the equation: t½ = 0.693 / k.

-

Visualizing the pH-Dependent Hydrolysis Pathway

The following diagram illustrates the logical relationship between the pH of the environment and the dominant hydrolysis mechanism for this compound.

Caption: pH-dependent hydrolysis pathways of this compound.

Conclusion

The hydrolytic stability of this compound is a critical parameter that is profoundly influenced by pH. It exhibits its greatest stability in acidic media, with the rate of degradation increasing significantly as the pH becomes neutral and then alkaline. The provided experimental protocols offer robust methods for quantifying this stability, enabling researchers to predict its behavior in various aqueous environments. This understanding is essential for optimizing its use in synthetic chemistry and for assessing its persistence and transformation in environmental and biological systems.

Phenyltrimethylsilane: A Comprehensive Technical Guide to its Mechanisms of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyltrimethylsilane [(CH₃)₃SiPh] is a versatile organosilicon reagent that has found extensive application in modern organic synthesis. Its unique reactivity, stemming from the interplay between the phenyl ring and the trimethylsilyl (B98337) group, allows it to participate in a diverse array of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound in key organic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams. Understanding these mechanisms is crucial for researchers and professionals in drug development and materials science seeking to leverage the full potential of this valuable synthetic tool.

Core Mechanisms of Action

This compound primarily exerts its reactivity through four distinct mechanistic pathways:

-

Palladium-Catalyzed Cross-Coupling Reactions (Hiyama Coupling): Serving as a stable and less toxic alternative to organotin and organoboron compounds, this compound is a competent nucleophilic partner in palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds.

-

Phenyl Anion Equivalent: Upon activation, typically with a fluoride (B91410) source, the silicon-carbon bond can be cleaved to generate a nucleophilic phenyl species, which can then participate in reactions such as conjugate additions.

-

Electrophilic Ipso-Substitution: The trimethylsilyl group can act as a leaving group in electrophilic aromatic substitution reactions, directing the incoming electrophile to the position of silylation. This offers a powerful method for regioselective functionalization of the aromatic ring.

-

Protecting Group for Hydroxyl Moieties: While less common than other silyl (B83357) ethers, the phenyltrimethylsilyl group can be used to protect alcohols. The protection and subsequent deprotection proceed via distinct mechanistic pathways.

Palladium-Catalyzed Hiyama Cross-Coupling

The Hiyama coupling reaction is a palladium-catalyzed cross-coupling of organosilanes with organic halides or triflates. This compound, and more commonly its derivatives like phenyltrimethoxysilane (B147435), are effective coupling partners for the synthesis of biaryls.

Mechanism of Action

The catalytic cycle of the Hiyama coupling involving a phenylsilane (B129415) derivative generally proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination. A crucial aspect of this reaction is the activation of the organosilane, which is typically achieved using a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), or a base.[1][2]

The fluoride ion attacks the silicon atom, forming a pentacoordinate silicate (B1173343) intermediate.[1] This hypervalent silicon species is significantly more nucleophilic and facilitates the transfer of the phenyl group to the palladium center during the transmetalation step.

Quantitative Data

The efficiency of the Hiyama coupling is influenced by various factors, including the nature of the aryl halide, the palladium catalyst, ligands, and the activating agent. The following table summarizes representative yields for the coupling of phenyltrimethoxysilane with different aryl halides.

| Entry | Aryl Halide (Ar-X) | Catalyst (mol%) | Ligand (mol%) | Base/Activator (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromoanisole (B123540) | PdCl₂ (5) | - | TBAF·3H₂O (2) | Toluene (B28343) | 100 | 10 | 95 | [3] |

| 2 | 4-Bromotoluene | PdCl₂ (5) | - | TBAF·3H₂O (2) | Toluene | 100 | 10 | 92 | [3] |

| 3 | 1-Bromonaphthalene | PdCl₂ (5) | - | TBAF·3H₂O (2) | Toluene | 100 | 10 | 89 | [3] |

| 4 | 4-Chlorotoluene | Pd(OAc)₂ (2) | XPhos (4) | TBAF (2.5) | t-BuOH | 60 | 12 | 78 | [4] |

| 5 | 4-Iodonitrobenzene | Pd(OAc)₂ (3) | DABCO (6) | TBAF (2) | Dioxane | 80 | 1 | >99 |

Experimental Protocol: Synthesis of 4-Methoxybiphenyl (B1664174)

A detailed experimental procedure for the palladium-catalyzed Hiyama cross-coupling of 4-bromoanisole with phenyltrimethoxysilane is as follows.[3]

Materials:

-

4-Bromoanisole (0.5 mmol, 93.5 mg)

-

Phenyltrimethoxysilane (1.0 mmol, 198.3 mg)

-

Palladium(II) chloride (PdCl₂) (0.025 mmol, 4.4 mg)

-

Tetrabutylammonium fluoride trihydrate (TBAF·3H₂O) (1.0 mmol, 315.5 mg)

-

Anhydrous toluene (3 mL)

Procedure:

-

To a dry reaction tube equipped with a magnetic stir bar, add PdCl₂ (4.4 mg) and TBAF·3H₂O (315.5 mg).

-

The tube is sealed with a septum and purged with nitrogen.

-

Anhydrous toluene (3 mL) is added via syringe, followed by 4-bromoanisole (93.5 mg) and phenyltrimethoxysilane (198.3 mg).

-

The reaction mixture is heated to 100 °C and stirred for 10 hours.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 4-methoxybiphenyl as a white solid.

This compound as a Phenyl Anion Equivalent

Upon activation with a suitable nucleophile, typically fluoride, this compound can serve as a source of a phenyl anion equivalent for the formation of carbon-carbon bonds in non-coupling reactions, such as conjugate additions to α,β-unsaturated carbonyl compounds.

Mechanism of Action

The reaction is initiated by the attack of a fluoride ion on the silicon atom of this compound, generating a pentacoordinate silicate. This hypervalent species effectively delivers the phenyl group as a nucleophile to the β-position of the enone in a 1,4-conjugate addition fashion. The resulting enolate intermediate is then protonated upon workup to yield the final product.

Experimental Protocol: Conjugate Addition to Chalcone (B49325)

A representative experimental protocol for the fluoride-activated conjugate addition of this compound to chalcone is provided below.

Materials:

-

Chalcone (1.0 mmol, 208.3 mg)

-

This compound (1.5 mmol, 225.4 mg)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 1.2 mL, 1.2 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)

-

Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

-

In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve chalcone (208.3 mg) in anhydrous THF (10 mL).

-

Add this compound (225.4 mg) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add the TBAF solution (1.2 mL) dropwise over 5 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution (10 mL).

-

Extract the mixture with diethyl ether (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3,3-diphenylpropiophenone.

Electrophilic Ipso-Substitution

The trimethylsilyl group is an excellent leaving group in electrophilic aromatic substitution reactions, directing the incoming electrophile to the carbon atom to which the silicon was attached (the ipso position). This provides a powerful strategy for the regioselective synthesis of substituted aromatic compounds.

Mechanism of Action

The mechanism of electrophilic ipso-substitution involves the attack of an electrophile on the carbon atom bearing the trimethylsilyl group. This forms a Wheland intermediate, which is stabilized by the β-silicon effect. Subsequent cleavage of the carbon-silicon bond, often facilitated by a nucleophile, regenerates the aromatic system and releases a trimethylsilyl species.

Ipso-Halogenation

A common example of this reaction is ipso-bromination.

Experimental Protocol: Ipso-Bromination of this compound

The following is a detailed protocol for the ipso-bromination of this compound.

Materials:

-

This compound (1.0 mmol, 150.3 mg)

-

N-Bromosuccinimide (NBS) (1.1 mmol, 195.8 mg)

-

Anhydrous dichloromethane (B109758) (DCM) (10 mL)

Procedure:

-

Dissolve this compound (150.3 mg) in anhydrous DCM (10 mL) in a round-bottom flask protected from light.

-

Add N-bromosuccinimide (195.8 mg) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium thiosulfate (B1220275) solution (10 mL) and then with water (10 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude bromobenzene (B47551) can be purified by distillation if necessary.

This compound as a Protecting Group

The trimethylsilyl group is a common protecting group for alcohols, forming a trimethylsilyl (TMS) ether. While phenyltrimethylsilyl chloride is less commonly used for this purpose than trimethylsilyl chloride, the principles of protection and deprotection are analogous.

Mechanism of Protection and Deprotection

Protection: The protection of an alcohol with a silyl chloride proceeds through an Sₙ2-like mechanism. The alcohol acts as a nucleophile, attacking the electrophilic silicon center and displacing the chloride leaving group. A base, such as triethylamine (B128534) or imidazole (B134444), is typically added to neutralize the HCl byproduct.[5]

Deprotection: The cleavage of the silyl ether is most commonly achieved using a fluoride source, such as TBAF. The high affinity of silicon for fluoride drives the reaction. The fluoride ion attacks the silicon atom, forming a pentacoordinate intermediate, which then fragments to release the alkoxide and fluorotrimethylsilane. Subsequent protonation of the alkoxide regenerates the alcohol.

Experimental Protocol: Protection and Deprotection of a Primary Alcohol

A two-step protocol for the protection of benzyl (B1604629) alcohol with chlorothis compound and its subsequent deprotection is outlined below.

Part A: Protection of Benzyl Alcohol

Materials:

-

Benzyl alcohol (1.0 mmol, 108.1 mg)

-

Chlorothis compound (1.2 mmol, 204.8 mg)

-

Imidazole (1.5 mmol, 102.1 mg)

-

Anhydrous dimethylformamide (DMF) (5 mL)

Procedure:

-

To a solution of benzyl alcohol (108.1 mg) and imidazole (102.1 mg) in anhydrous DMF (5 mL) at 0 °C, add chlorothis compound (204.8 mg) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water (20 mL) and extract with diethyl ether (3 x 15 mL).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the phenyltrimethylsilyl ether of benzyl alcohol.

Part B: Deprotection of the Silyl Ether

Materials:

-

Phenyltrimethylsilyl ether of benzyl alcohol (0.5 mmol)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 0.6 mL, 0.6 mmol)

-

Tetrahydrofuran (THF) (5 mL)

Procedure:

-

Dissolve the silyl ether (0.5 mmol) in THF (5 mL).

-

Add the TBAF solution (0.6 mL) and stir the mixture at room temperature for 1 hour.

-

Remove the solvent under reduced pressure.

-

Add water (10 mL) and extract with diethyl ether (3 x 10 mL).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield benzyl alcohol.

Conclusion

This compound is a multifaceted reagent with a rich and varied mechanistic chemistry. Its utility in palladium-catalyzed cross-coupling, as a precursor to a phenyl nucleophile, in regioselective electrophilic aromatic substitutions, and as a protecting group highlights its importance in contemporary organic synthesis. A thorough understanding of the underlying mechanisms of action, as detailed in this guide, is paramount for the strategic design and successful execution of synthetic routes in academic and industrial research, particularly in the pursuit of novel pharmaceuticals and advanced materials. The provided protocols and quantitative data serve as a practical foundation for the application of this compound in the laboratory.

References

- 1. arkat-usa.org [arkat-usa.org]

- 2. Hiyama Coupling [organic-chemistry.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

The Role of Phenyltrimethylsilane as a Silylating Agent in Modern Synthesis: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyltrimethylsilane (PhSiMe₃) is a versatile organosilicon compound that plays a significant, albeit nuanced, role in modern organic synthesis. While not as commonly employed for direct functional group protection as other silylating agents, its unique reactivity profile makes it a valuable reagent in specific synthetic contexts. This technical guide provides a comprehensive overview of this compound's properties, its applications as a silylating agent, and its role in broader synthetic transformations. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to enable researchers to effectively utilize this reagent in their work.

Introduction to this compound

This compound is an organosilicon compound featuring a trimethylsilyl (B98337) group attached to a phenyl ring.[1][2] It is a clear, colorless to slightly green liquid with a boiling point of 168-170 °C and is immiscible with water.[3] Its primary applications in organic synthesis are as an intermediate for the formation of other organosilicon compounds and in specific silylation reactions.[1][3] The presence of the phenyl group moderates the reactivity of the silicon center compared to more common silylating agents like chlorotrimethylsilane (B32843) (TMSCl).[3]

Physical and Chemical Properties:

| Property | Value | Reference |

| CAS Number | 768-32-1 | [2] |

| Molecular Formula | C₉H₁₄Si | [3] |

| Molecular Weight | 150.29 g/mol | [3] |

| Boiling Point | 168-170 °C | [3] |

| Density | 0.873 g/mL at 25 °C | [3] |

| Appearance | Clear, colorless to slightly green liquid | [3] |

This compound in Silylation Reactions

Silylation is a chemical technique that involves the introduction of a silyl (B83357) group to a molecule, typically to protect a reactive functional group.[4] While this compound can act as a silylating agent, its application in this context is more specialized compared to reagents like TMSCl or hexamethyldisilazane (B44280) (HMDS). The activation of this compound is often required to facilitate the transfer of the trimethylsilyl group.

Silylation of Alcohols

The protection of alcohols as silyl ethers is a fundamental transformation in multi-step synthesis. While direct silylation of alcohols with this compound is not widely documented, catalytic methods can be employed to achieve this. Dehydrogenative silylation, which involves the reaction of a Si-H bond with an alcohol, is a common strategy, though this compound itself lacks the requisite Si-H bond for this specific pathway.[5]

However, this compound can serve as a trimethylsilyl source in the presence of a suitable catalyst and activator.

General Workflow for Silylation of Alcohols:

Silylation of Amines and Carboxylic Acids

The protection of amines as N-silyl derivatives and carboxylic acids as silyl esters are also important synthetic strategies. Similar to alcohols, the direct silylation of these functional groups with this compound is less common. However, related silanes, such as phenylsilane (B129415) (PhSiH₃), have been utilized in peptide synthesis, where the formation of silylated intermediates is proposed.[6] This suggests that under appropriate catalytic conditions, this compound could be a viable, albeit specialized, silylating agent for these functional groups.

Catalytic Activation of this compound

The reactivity of this compound as a silylating agent can be enhanced through catalytic activation. Lewis acids or transition metal complexes can polarize the Si-C bond, making the silicon atom more electrophilic and susceptible to nucleophilic attack by alcohols, amines, or carboxylates.

Proposed Activation and Silylation Mechanism:

Experimental Protocols

Due to the limited number of specific protocols for direct silylation using this compound, the following are generalized procedures adapted from common silylation methods. Researchers should optimize these conditions for their specific substrates.

General Procedure for Catalytic Silylation of a Primary Alcohol

-

To a stirred solution of the primary alcohol (1.0 mmol) in an anhydrous, aprotic solvent (e.g., THF, CH₂Cl₂) under an inert atmosphere (e.g., argon or nitrogen), add the catalyst (e.g., a Lewis acid or transition metal complex, 0.05-0.1 mmol).

-

Add this compound (1.2-1.5 mmol).

-

The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica (B1680970) gel.

General Procedure for Deprotection of a Trimethylsilyl Ether

The cleavage of trimethylsilyl ethers can be achieved under various conditions, with fluoride-based reagents or acidic conditions being the most common.[7]

Using Tetrabutylammonium Fluoride (TBAF):

-

Dissolve the silyl ether (1.0 mmol) in THF (5 mL).

-

Add a 1.0 M solution of TBAF in THF (1.1 mL, 1.1 mmol).

-

Stir the mixture at room temperature and monitor the reaction by TLC.

-

Once the reaction is complete, quench with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Quantitative Data on Silylation Reactions

While specific data for this compound is sparse in the literature for direct protection, the following table provides representative conditions for the silylation of various functional groups using other common silylating agents, which can serve as a starting point for optimization with this compound under catalytic conditions.

| Substrate Type | Silylating Agent | Catalyst/Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Primary Alcohol | TBDMSCl | Imidazole | DMF | 25 | 2-12 | >90 |

| Phenol (B47542) | HMDS | SiO₂-Cl | CH₃CN | 25 | <1 | >95 |

| Primary Amine | BSTFA + 1% TMCS | - | Acetonitrile | 70-100 | 0.5-1 | High |

| Carboxylic Acid | TMSCl | Triethylamine | CH₂Cl₂ | 0-25 | 0.5-2 | >90 |

Conclusion

This compound is a valuable reagent in organic synthesis, serving as a versatile intermediate. While its role as a direct silylating agent for protecting functional groups is not as prominent as other common silanes, its unique reactivity can be harnessed under catalytic conditions. This guide has provided an overview of its properties, potential applications in silylation, and general protocols that can be adapted for specific synthetic needs. Further research into the catalytic activation of this compound for silylation reactions will likely expand its utility in complex molecule synthesis, offering a valuable tool for researchers and professionals in drug development.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Buy this compound | 768-32-1 [smolecule.com]

- 4. en.wikipedia.org [en.wikipedia.org]

- 5. Dehydrogenative Silylation of Alcohols and Other Functionalities - Gelest [technical.gelest.com]

- 6. nbinno.com [nbinno.com]

- 7. Alcohol or phenol synthesis by silyl ether cleavage [organic-chemistry.org]

Phenyltrimethylsilane: A Versatile Reagent in Modern Pharmaceutical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Phenyltrimethylsilane [(CH₃)₃SiC₆H₅], a readily available and versatile organosilicon compound, has emerged as a valuable building block and reagent in the synthesis of complex pharmaceutical molecules. Its unique reactivity profile allows for its participation in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, making it an indispensable tool for medicinal chemists. This technical guide provides a comprehensive overview of the core applications of this compound in pharmaceutical synthesis, including its role in cross-coupling reactions, strategic use as a masked hydroxyl group via oxidation, and its utility as a directing group in regioselective aromatic functionalization. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its practical application in drug discovery and development.

Hiyama Cross-Coupling Reactions: Forging Biaryl Scaffolds

The Hiyama cross-coupling reaction, a palladium-catalyzed process involving the reaction of an organosilane with an organic halide, is a powerful method for the construction of biaryl and vinyl-aryl moieties, which are prevalent in many pharmaceutical agents. This compound and its derivatives serve as effective nucleophilic partners in these transformations.

A key advantage of using organosilanes like this compound is their stability, low toxicity, and ease of handling compared to other organometallic reagents. The reaction typically requires activation of the silicon-carbon bond, often achieved with a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) or a base.[1]

Table 1: Palladium-Catalyzed Hiyama Cross-Coupling of Phenyltrimethoxysilane (B147435) with Aryl Halides [2][3]

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Bromoanisole (B123540) | 4-Methoxybiphenyl (B1664174) | 95 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 92 |

| 3 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 89 |

| 4 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 91 |

| 5 | 1-Bromo-3,5-dimethylbenzene | 3,5-Dimethylbiphenyl | 85 |

| 6 | 2-Bromopyridine | 2-Phenylpyridine | 78 |

| 7 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 85 |

| 8 | 1-Chloro-4-nitrobenzene | 4-Nitrobiphenyl | 82 |

| 9 | 5-(p-Tolyl)pyrimidin-2-yl tosylate | 2-Phenyl-5-(p-tolyl)pyrimidine | 83 |

| 10 | 5-(4-Methoxyphenyl)pyrimidin-2-yl tosylate | 5-(4-Methoxyphenyl)-2-phenylpyrimidine | 87 |

| 11 | 4-Amino-5-(p-tolyl)pyrimidin-2-yl tosylate | 4-Amino-2-phenyl-5-(p-tolyl)pyrimidine | 86 |

Reaction conditions for entries 1-8: Aryl halide (0.5 mmol), phenyltrimethoxysilane (1.0 mmol), PdCl₂ (5 mol%), TBAF·3H₂O (2.0 equiv.), toluene (B28343), 100 °C, 10 h. Reaction conditions for entries 9-11: Pyrimidin-2-yl tosylate (0.2 mmol), phenyltrimethoxysilane (0.3 mmol), PdCl₂ (5 mol%), PCy₃ (10 mol%), CuCl (20 mol%), TBAF (2.0 equiv.), dioxane, 110 °C, 12 h.

Experimental Protocol: Hiyama Cross-Coupling of 4-Bromoanisole with Phenyltrimethoxysilane

To a flame-dried Schlenk tube under an argon atmosphere are added 4-bromoanisole (93.5 mg, 0.5 mmol), phenyltrimethoxysilane (198.3 mg, 1.0 mmol), palladium(II) chloride (4.4 mg, 0.025 mmol, 5 mol%), and tetrabutylammonium fluoride trihydrate (631 mg, 2.0 mmol). Anhydrous toluene (3 mL) is then added, and the mixture is heated to 100 °C with stirring for 10 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate) to afford 4-methoxybiphenyl as a white solid.

Fleming-Tamao Oxidation: this compound as a Masked Hydroxyl Group

The Fleming-Tamao oxidation provides a powerful strategy for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond, effectively using the silyl (B83357) group as a robust surrogate for a hydroxyl group.[4][5] This is particularly valuable in multi-step syntheses where a free hydroxyl group might be incompatible with certain reaction conditions. The phenyldimethylsilyl group is commonly employed for this purpose. The oxidation typically proceeds in two steps: electrophilic cleavage of the phenyl-silicon bond followed by oxidation of the resulting halosilyl or alkoxysilyl group with a peroxy acid or hydrogen peroxide.[6][7]

This methodology has been instrumental in the total synthesis of complex natural products with pharmaceutical relevance, such as the immunosuppressant tautomycin.[4]

Table 2: Fleming-Tamao Oxidation of Phenylsilyl Ethers

| Substrate | Oxidizing Agent | Product | Yield (%) | Reference |

| (Phenyldimethylsilyl)cyclohexane | H₂O₂, KF, KHCO₃, THF/MeOH | Cyclohexanol | 85 | [7] |

| 1-(Phenyldimethylsilyl)-2-phenylethane | m-CPBA, TBAF, DMF | 2-Phenylethanol | 88 | [6] |

| exo-2-(Phenyldimethylsilyl)norbornane | AcOOH, Hg(OAc)₂ | exo-Norborneol | 75 | [4] |

Experimental Protocol: Fleming-Tamao Oxidation

To a solution of the phenyldimethylsilyl-containing substrate (1.0 mmol) in a mixture of THF (10 mL) and methanol (B129727) (10 mL) are added potassium fluoride (5.0 mmol) and potassium bicarbonate (5.0 mmol). To this suspension, a 30% aqueous solution of hydrogen peroxide (10.0 mmol) is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for 12-24 hours until the starting material is consumed (monitored by TLC). The mixture is then diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography to afford the corresponding alcohol.

Directed ortho-Metalation (DoM): Regioselective Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings.[8][9] A directing metalation group (DMG) coordinates to an organolithium base, facilitating deprotonation at the adjacent ortho position. While not a traditional DMG itself, the trimethylsilyl (B98337) group can influence the regioselectivity of DoM. More importantly, phenyltrimethylsilyl-substituted arenes can be designed to undergo DoM at a specific position, with the silyl group later serving as a handle for further transformations, such as protodesilylation, halogenation, or cross-coupling.

In a specific application, a trimethylsilyl group can be used to block a more acidic position, thereby directing lithiation to an alternative ortho-position, showcasing the strategic use of silicon in complex aromatic synthesis.[8]

Conceptual Workflow for Directed ortho-Metalation

Application in the Synthesis of Dapagliflozin: A Case Study

While direct use of this compound in the synthesis of the SGLT2 inhibitor Dapagliflozin is not prominently reported in the primary routes, the synthesis heavily relies on organosilicon chemistry, showcasing the principles of silyl group utilization in pharmaceutical manufacturing. Specifically, a trimethylsilyl (TMS) group is employed to protect the hydroxyl groups of a gluconolactone (B72293) precursor, and triethylsilane is used as a key reducing agent.[10][11] This example illustrates the broader importance of silyl protecting groups and silyl hydrides in the synthesis of complex drug molecules.

Conceptual Synthetic Workflow for Dapagliflozin

Conclusion and Future Outlook